3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a benzyl group at the 3-position and a bromine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazones with brominated pyridine derivatives. For example, the reaction of 6-bromo-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine with benzyl bromide under basic conditions can yield the target compound .
Another method involves the use of microwave irradiation to facilitate the cyclization process. This method is catalyst-free and eco-friendly, involving the reaction of enaminonitriles with benzohydrazides under microwave conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The triazole and pyridine rings can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
N-Chlorosuccinimide (NCS): Used for oxidative cyclization reactions.
Microwave Irradiation: Facilitates catalyst-free and additive-free synthesis under eco-friendly conditions.
Major Products Formed
Scientific Research Applications
3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antifungal agent
Biological Research: It is used to investigate enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as fluconazole and voriconazole share the triazole ring structure and exhibit antifungal activity.
Triazolopyridine Derivatives: Compounds like 6-bromo-[1,2,4]triazolo[4,3-a]pyridine and its derivatives have similar structures and biological activities.
Uniqueness
3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological properties and enhances its potential as a therapeutic agent. The presence of the benzyl group and bromine atom at specific positions contributes to its unique reactivity and interaction with biological targets.
Properties
Molecular Formula |
C13H10BrN3 |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
3-benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C13H10BrN3/c14-11-6-7-12-15-16-13(17(12)9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
BSQWEAIKIAZPNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2C=C(C=C3)Br |
Origin of Product |
United States |
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